molecular formula C19H20FN3O3S B2431236 methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 923744-97-2

methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2431236
CAS No.: 923744-97-2
M. Wt: 389.45
InChI Key: ILRHSJFVBRFXBB-UHFFFAOYSA-N
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Description

methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines. This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, a propylthio group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-propylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3S/c1-4-8-27-19-22-16-15(17(24)23-19)14(11-6-5-7-12(20)9-11)13(10(2)21-16)18(25)26-3/h5-7,9,14H,4,8H2,1-3H3,(H2,21,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRHSJFVBRFXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC)C3=CC(=CC=C3)F)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate pyrimidine derivative, followed by the introduction of the fluorophenyl and propylthio groups through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. Solvent selection, temperature control, and reaction time are critical parameters that are carefully monitored to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally related compounds.

Scientific Research Applications

methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-(4-fluorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
  • Methyl 5-(3-chlorophenyl)-7-methyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
  • Methyl 5-(3-fluorophenyl)-7-ethyl-4-oxo-2-(propylthio)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, may enhance its binding affinity to certain molecular targets, thereby increasing its potency and selectivity in various applications.

Biological Activity

Methyl 5-(3-fluorophenyl)-7-methyl-4-oxo-2-(propylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family. This class of compounds has garnered attention due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Understanding the biological activity of this specific compound is crucial for its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C20H22FN3O3SC_{20}H_{22}FN_3O_3S, with a molecular weight of approximately 403.5 g/mol. The compound features a bicyclic structure that includes a pyrimidine ring fused with a pyridine ring.

Anticancer Activity

Research has indicated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant inhibitory effects on various cancer cell lines. In particular, studies have shown that related compounds can inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in cancer cell survival and proliferation. For instance:

  • Inhibition of eEF-2K : A study reported that certain pyrido[2,3-d]pyrimidine derivatives demonstrated IC50 values ranging from 420 nM to 930 nM against eEF-2K in MDA-MB-231 breast cancer cells . This suggests potential for this compound to exhibit similar anticancer properties.

Antimicrobial Activity

The compound's structural characteristics imply potential antimicrobial activity. A series of related compounds have been tested against various bacterial strains using the disc diffusion method. Preliminary results indicated effectiveness against both gram-positive and gram-negative bacteria .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in critical signaling pathways. The inhibition of eEF-2K suggests a pathway through which the compound may induce apoptosis in cancer cells.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it can be compared with other pyrido[2,3-d]pyrimidine derivatives:

Compound NameStructureIC50 (eEF-2K)Biological Activity
Compound 6Pyrido[2,3-d]pyrimidine derivative420 nMAnticancer
Compound 9Pyrido[2,3-d]pyrimidine derivative930 nMAnticancer
Methyl derivativeMethyl 5-(3-fluorophenyl)...TBDAnticancer/Antimicrobial

Case Studies

  • Study on eEF-2K Inhibition : A research article highlighted the synthesis and biological evaluation of several pyrido[2,3-d]pyrimidine derivatives. The findings showed that modifications at specific positions on the pyridine and pyrimidine rings influenced their inhibitory potency against eEF-2K .
  • Antimicrobial Screening : In another study involving a series of pyrido derivatives synthesized via nucleophilic substitution reactions, promising antibacterial and antifungal activities were observed against various pathogens .

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